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Compound of Interest

Compound Name: 5-(Hydroxymethyl)pyridin-3-ol
CAS No.: 51035-70-2
Cat. No.: B1603709

Get Quote

Executive Summary & Compound Identity

2-(Hydroxymethyl)-5-hydroxypyridine (also known as 6-(hydroxymethyl)pyridin-3-ol) is a di-
substituted pyridine scaffold.[1] Its structural integrity relies on distinguishing the 2,5-
substitution pattern from common isomers (e.g., 3-hydroxy-2-pyridinemethanol) and
degradation products (e.g., pyridinones).[1] This guide provides the analytical framework to
confirm its identity using NMR, MS, and IR.
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Parameter

Detail

IUPAC Name

6-(Hydroxymethyl)pyridin-3-ol

Common Synonyms

5-Hydroxy-2-pyridinemethanol; 2-
Hydroxymethyl-5-pyridinol

CAS Registry Number 40222-77-3
Molecular Formula CeH7NO2
Molecular Weight 125.13 g/mol
Monoisotopic Mass 125.0477

Appearance

Off-white to pale yellow solid

Solubility

Soluble in DMSO, Methanol, Water; Sparingly
soluble in CHCIs

Synthesis & Impurity Profile (Context for

Elucidation)

Understanding the origin of the sample is prerequisite to accurate spectral assignment. This

compound is typically derived via two primary pathways, each introducing specific impurity

risks.

o Reduction of 5-Hydroxy-2-pyridinecarboxylic Acid:

o Mechanism:[1][2] Reduction of the carboxylic acid (or ester) moiety to the alcohol.

o Key Impurity: Unreacted starting material (carboxylic acid signals at 11-13 ppm) or over-

reduction products.[1]

¢ Bio-Metabolic Isolation:

o Source: Isolated from Panax notoginseng or Codonopsis pilosula.

o Key Impurity: Isomeric glycosides or co-eluting alkaloids (e.g., hydroxymethylfurfural

derivatives).
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Spectroscopic Elucidation Strategy

The core challenge is distinguishing the 2,5-substitution pattern.[1] The following workflow
utilizes NMR connectivity and Mass Spectrometry fragmentation to validate the structure.

Mass Spectrometry (MS)

« lonization: ESI (Positive Mode)
e Molecular lon [M+H]*: 126.05 m/z[1]
o Key Fragmentation:
o m/z 108: Loss of H20 (Characteristic of hydroxymethyl groups).

o m/z 80: Loss of CO from the phenolic moiety (Ring contraction).

Infrared Spectroscopy (IR)

e Broad Band (3100-3400 cm~1): O-H stretching (overlap of aliphatic and phenolic OH).
e Sharp Band (~1580-1600 cm~1): C=N / C=C pyridine ring stretching.

e Strong Band (~1250-1280 cm~1): C-O stretching (Phenolic).

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection: DMSO-de is recommended over CDCls due to the compound's polarity and
to visualize exchangeable -OH protons, which aid in confirming the oxidation state.[1]

Predicted H NMR Data (500 MHz, DMSO-ds)

Note: Chemical shifts are estimates based on substituent increments for pyridine rings.
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Position

Shift (3,
ppm)

Multiplicity

Integration

Coupling (J,
Hz)

Assignment
Logic

H6

8.05-8.15

Doublet (d) 1H

J ~ 2.5 (meta)

Most
Deshielded:
Ortho to
Nitrogen,
Ortho to -OH.
[1]

H3

7.25-7.35

Doublet (d) 1H

J~85
(ortho)

Ortho to -
CH20H.[1]
Shielded by
para -OH
effect.[1]

H4

7.10-7.20

Doublet of
Doublets (dd)

1H

J~85,25

Ortho to -OH
(shielding).
Couples to
H3 (ortho)
and H6

(meta).

-OH (Phenol)

9.80 - 10.20

Broad Singlet 1H

Exchangeabl
e D20;
Downfield
due to

aromaticity.[1]

-OH (Alkyl)

5.20-5.40

Triplet (t) 1H

Couples to
CHz.[1]
Disappears
with D20

shake.

-CH2-

4.45 - 4.55

Doublet (d) 2H

Benzylic-like
methylene.[1]
Couples to
alkyl OH.
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13C NMR Data (125 MHz, DMSO-de)
C2 (Quaternary): ~150-155 ppm (Ortho to N, attached to CH20H).

C5 (Quaternary, C-OH): ~153-155 ppm (Deshielded by Oxygen).[1]

C6 (CH): ~135-138 ppm (Ortho to N).[1]

C3/C4 (CH): ~120-125 ppm.[1]

CHz (Methylene): ~62-64 ppm.[1]

Experimental Protocol: NMR Sample Preparation

To ensure reproducibility and avoid artifacts (e.g., water suppression affecting the CHz signal),
follow this protocol.

Materials:

e 5-10 mg of 2-(Hydroxymethyl)-5-hydroxypyridine.[1]

e 0.6 mL DMSO-ds (99.9% D) + 0.03% TMS (internal standard).[1]
e 5 mm high-precision NMR tube.[1]

Procedure:

e Weighing: Accurately weigh 5.0 mg of the solid into a clean vial.

e Dissolution: Add 0.6 mL DMSO-ds. Vortex for 30 seconds until fully dissolved. Note: If the
solution is cloudy, filter through a cotton plug directly into the NMR tube.

e Acquisition:
o Run standard H (16 scans, d1=2s).

o Run D20 exchange: Add 1 drop D20, shake, and re-run *H. (Confirm disappearance of
peaks at ~10.0 and ~5.3 ppm).
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o Run COSY: Validate the H3-H4 spin system (strong cross-peak) and H4-H6 (weak meta
coupling).[1]

Structural Elucidation Logic Flow

The following diagram illustrates the decision-making process to rule out isomers (e.g., 4-
hydroxy or 3-hydroxy variants) using the data above.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.lookchem.com/casno40222-77-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603709?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Unknown Compound

(MW 125.13)

MS Analysis
[M+H]+ = 126
Loss of H20 (108)

:

1H NMR Analysis
(Aromatic Region)

l

Coupling Pattern?
(H3-H4-H6)

Matches 2,5-subst\Matches 2,4 or 2,6

Pattern: ABX or AMX
One strong ortho (8Hz)
One meta (2Hz)

Pattern: Symmetric
(AA'BB’) or
Two Ortho couplings

Check H6 Shift
Is it > 8.0 ppm?

Yes (Ortho to N) No (H6 shielded)

REJECT
(Likely 3-hydroxy or
4-hydroxy isomer)

CONFIRMED STRUCTURE

2-(Hydroxymethyl)-5-hydroxypyridine

Click to download full resolution via product page

Caption: Logic flow for distinguishing the 2,5-substitution pattern from common pyridine

isomers.
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Biological & Pharmaceutical Context

This compound is not merely a chemical building block; it is an active metabolite.

o Pharmacology: It has been identified in Panax notoginseng extracts, showing potential anti-
inflammatory properties [1].

e Drug Development: It serves as a scaffold for designing tyrosinase inhibitors (related to Kojic
acid derivatives) and ODC (Ornithine Decarboxylase) inhibitors for oncology applications [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Structural Elucidation of 2-
(Hydroxymethyl)-5-hydroxypyridine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1603709/docs#technical-guide-structural-elucidation-
of-2-hydroxymethyl-5-hydroxypyridine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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